![molecular formula C22H22O10 B3034816 4'-O-Methylvitexin CAS No. 2326-34-3](/img/structure/B3034816.png)
4'-O-Methylvitexin
Overview
Description
4’-O-Methylvitexin is a compound that can be found in various plants . It has a molecular weight of 446.12 and a formula of C22H22O10 .
Synthesis Analysis
The synthesis of vitexin glycosides, which include 4’-O-Methylvitexin, has been studied using enzymatic methods . A solvent-stable β-fructosidase was used to glycosylate vitexin in organic solvents, resulting in high yields of vitexin glycosides . The glycosyltransferase BtGT_16345 from Bacillus thuringiensis showed glycosylation activity, catalyzing the conversion of vitexin into vitexin-4’-O-β-glucoside .
Scientific Research Applications
Encapsulation in Nanoparticles
4’-O-Methylvitexin has been encapsulated in chitosan nanoparticles to improve its dispersion stability in water . This encapsulation overcomes the limitations of poor water solubility, dispersion stability, and short half-life, enhancing its practical applications .
Antioxidant Activity
4’-O-Methylvitexin exhibits potent antioxidant activity. It can scavenge free radicals, harmful molecules that contribute to cellular damage and various diseases.
Anti-Inflammatory Properties
4’-O-Methylvitexin has been found to have anti-inflammatory properties. This makes it a potential therapeutic agent for diseases where inflammation plays a key role.
Anti-Tumor Activities
Research has shown that 4’-O-Methylvitexin has anti-tumor activities. This suggests its potential use in cancer therapy.
Neuroprotective Effects
4’-O-Methylvitexin has been found to have neuroprotective effects . It can potentially be used in the treatment of neurodegenerative diseases .
Cardiovascular Protection
4’-O-Methylvitexin has shown potential in protecting against myocardial and respiratory injury . This suggests its potential use in the treatment of cardiovascular diseases .
Metabolic Regulation
4’-O-Methylvitexin has been found to have effects on metabolic regulation . It could potentially be used in the treatment of metabolic disorders .
Antidepressant Activity
4’-O-Methylvitexin has been found to have antidepressant activity. This suggests its potential use in the treatment of depression.
properties
IUPAC Name |
5,7-dihydroxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-30-10-4-2-9(3-5-10)14-7-13(26)16-11(24)6-12(25)17(21(16)31-14)22-20(29)19(28)18(27)15(8-23)32-22/h2-7,15,18-20,22-25,27-29H,8H2,1H3/t15-,18-,19+,20-,22+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCCDGCXRFALSQ-PGPONNFDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318466 | |
Record name | Cytisoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-O-Methylvitexin | |
CAS RN |
2326-34-3 | |
Record name | Cytisoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2326-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cytisoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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